molecular formula C15H14N2O3 B377578 N-(2,4-Dimethylphenyl)-2-nitrobenzamide

N-(2,4-Dimethylphenyl)-2-nitrobenzamide

Cat. No.: B377578
M. Wt: 270.28g/mol
InChI Key: WGMMCHJMOXWGPL-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-nitrobenzamide (C₁₅H₁₄N₂O₃; molecular weight 270.29 g/mol) is a nitroaromatic amide featuring a 2-nitrobenzoyl group linked to a 2,4-dimethylphenylamine moiety. It is identified by synonyms such as CHEMBL560086 and ZINC101882 and has been explored in drug discovery contexts . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-13(11(2)9-10)16-15(18)12-5-3-4-6-14(12)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

WGMMCHJMOXWGPL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of N-(2,4-Dimethylphenyl)-2-nitrobenzamide include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Amine Substituents on Benzamide Synthesis Method
This compound C₁₅H₁₄N₂O₃ 270.29 2,4-dimethylphenyl 2-nitro Not specified
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₀BrN₂O₄ 365.15 4-methoxy-2-nitrophenyl 4-bromo Reaction with 2-nitroaniline
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 2,2-diphenylethyl 4-nitro Mechanosynthesis
N-(2,4-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₃NO₂ 267.20 2,4-difluorophenyl 2-fluoro Not detailed

Key Observations :

  • Electron Effects : The nitro group (electron-withdrawing) in the benzamide moiety reduces electron density, affecting reactivity and solubility. Methyl groups (electron-donating) enhance lipophilicity compared to halogenated analogs like N-(2,4-Difluorophenyl)-2-fluorobenzamide .
  • Steric Effects : Bulky substituents (e.g., 2,2-diphenylethyl in ) hinder molecular packing, as seen in crystallographic studies .

Physicochemical Properties

  • Solubility : Nitro groups generally reduce aqueous solubility. The target compound’s methyl groups may improve solubility in organic solvents compared to halogenated analogs .
  • Stability : Crystallographic data for 4MNB reveals intermolecular hydrogen bonding (N–H···O), enhancing stability .

Crystallographic and Spectroscopic Data

  • 4MNB: Crystallizes in the monoclinic space group P2₁/c with two independent molecules (A and B) per asymmetric unit. Bond lengths (e.g., C–N = 1.33–1.36 Å) align with typical amide geometries .
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide : Features a planar benzamide ring with dihedral angles <10° between aromatic rings, confirmed by UV and NMR .

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